Superior β1/β2 Receptor Selectivity: Landiolol vs. Esmolol (255:1 vs. 30:1)
Landiolol exhibits significantly higher β1-adrenergic receptor selectivity compared to esmolol. In a direct head-to-head comparison using human embryonic kidney (HEK)293 cell lines expressing human β1 and β2 receptors, landiolol demonstrated a β1/β2 selectivity ratio of 216:1, versus 30:1 for esmolol [1]. Other independent analyses confirm a 255:1 selectivity for landiolol [2]. This 7.2- to 8.5-fold greater cardioselectivity translates to a more rapid heart rate decrease while avoiding the unwanted decreases in mean arterial blood pressure typically observed with esmolol [3].
| Evidence Dimension | β1/β2 Adrenergic Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 216:1 (also reported as 255:1) |
| Comparator Or Baseline | Esmolol: 30:1 |
| Quantified Difference | Landiolol selectivity is 7.2- to 8.5-fold higher |
| Conditions | Human embryonic kidney (HEK)293 cell lines heterologously expressing human β1 and β2 adrenergic receptors |
Why This Matters
Higher β1 selectivity minimizes β2-mediated bronchoconstriction and vasodilation, reducing the risk of hypotension and respiratory adverse events in critically ill patients with reactive airway disease or hemodynamic instability.
- [1] Freissmuth M, et al. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. J Pharmacol Exp Ther. 2025; 392(1): 100-110. View Source
- [2] Matsuishi Y, et al. Evaluating the Therapeutic Efficacy and Safety of Landiolol Hydrochloride for Management of Arrhythmia in Critical Settings: Review of the Literature. Vasc Health Risk Manag. 2020; 16: 111–123. View Source
- [3] Plosker GL. Landiolol: A Review in Tachyarrhythmias. Drugs. 2013; 73(9): 959-977. View Source
